molecular formula C14H12N2O5 B11764664 (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B11764664
M. Wt: 288.25 g/mol
InChI Key: BAYMXHFHBGSGCP-AWEZNQCLSA-N
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Description

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Core: This step involves the cyclization of an appropriate precursor to form the isoindoline-1,3-dione core.

    Introduction of the Piperidin-3-yl Moiety: The piperidin-3-yl group is introduced through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar structure but with an amino group instead of a hydroxyl group.

    2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline: Lacks the hydroxyl group present in the target compound.

Uniqueness

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

4-hydroxy-2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c1-14(6-5-9(18)15-13(14)21)16-11(19)7-3-2-4-8(17)10(7)12(16)20/h2-4,17H,5-6H2,1H3,(H,15,18,21)/t14-/m0/s1

InChI Key

BAYMXHFHBGSGCP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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